2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine
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Overview
Description
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12N4O2 It is characterized by the presence of a piperazine ring substituted with a nitropyridine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine typically involves the reaction of 6-nitropyridine-3-amine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-Dimethyl-1-(6-aminopyridin-3-yl)piperazine, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the dimethyl groups.
2,2-Dimethylpiperazine: Lacks the nitropyridine group.
6-Nitropyridine-3-amine: Lacks the piperazine ring.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of both the nitropyridine group and the dimethyl-substituted piperazine ring. This combination of structural features imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the nitro group allows for various chemical modifications, while the piperazine ring provides a scaffold for interaction with biological targets.
Properties
Molecular Formula |
C11H16N4O2 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,2-dimethyl-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C11H16N4O2/c1-11(2)8-12-5-6-14(11)9-3-4-10(13-7-9)15(16)17/h3-4,7,12H,5-6,8H2,1-2H3 |
InChI Key |
WTUJFWSCFTXYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CN=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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